3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-ethoxy-2H-chromen-2-one
Overview
Description
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-ethoxy-2H-chromen-2-one is a synthetic compound that combines the structural features of indole and chromone. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . Chromone derivatives also exhibit significant biological activities, such as antioxidant and anti-inflammatory effects . The combination of these two moieties in a single molecule can potentially enhance its biological activity and therapeutic potential.
Preparation Methods
The synthesis of 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-ethoxy-2H-chromen-2-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the indole moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Formation of the chromone moiety: The chromone ring can be synthesized through the cyclization of an o-hydroxyacetophenone derivative with an appropriate reagent, such as acetic anhydride.
Coupling of the indole and chromone moieties: The final step involves the coupling of the indole and chromone moieties through a carbonylation reaction, using a suitable coupling agent like carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).
Chemical Reactions Analysis
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-ethoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Scientific Research Applications
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-ethoxy-2H-chromen-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-ethoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects . The chromone moiety can also interact with different molecular targets, enhancing the compound’s overall biological activity . The combination of these two moieties in a single molecule can result in synergistic effects, making the compound more potent and effective .
Comparison with Similar Compounds
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-8-ethoxy-2H-chromen-2-one can be compared with other similar compounds, such as:
Indole derivatives: Compounds like indole-3-carbinol and indomethacin have similar indole moieties and exhibit various biological activities.
Chromone derivatives: Compounds like flavonoids and coumarins have similar chromone moieties and are known for their antioxidant and anti-inflammatory properties.
The uniqueness of this compound lies in the combination of both indole and chromone moieties in a single molecule, potentially enhancing its overall biological activity and therapeutic potential .
Properties
IUPAC Name |
3-(2,3-dihydroindole-1-carbonyl)-8-ethoxychromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-2-24-17-9-5-7-14-12-15(20(23)25-18(14)17)19(22)21-11-10-13-6-3-4-8-16(13)21/h3-9,12H,2,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXJSVZTOMCCFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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